Orphenadrine hydrochloride is a synthetic organic compound, chemically classified as a diphenylmethane derivative. [, ] It is structurally related to diphenhydramine hydrochloride, an antihistamine. [, , ] Orphenadrine hydrochloride is primarily known for its antimuscarinic properties. [, ] It has been studied for its potential in influencing various biological systems, particularly those involving neurotransmission and muscle function. [, , , , ]
Orphenadrine hydrochloride is derived from diphenylmethanol and is chemically classified under the category of anticholinergic drugs. Its chemical formula is and it has a molecular weight of 315.85 g/mol. The compound can be found in various pharmaceutical formulations, often in combination with other medications to enhance its efficacy in treating specific conditions .
The synthesis of orphenadrine hydrochloride typically involves several key steps, including the reaction of diphenylmethanol with other reagents to form the final product. A common synthetic route includes:
The synthesis can be optimized through various conditions such as temperature, solvent choice, and reaction time. High-performance liquid chromatography (HPLC) methods are often employed to monitor the reaction progress and purity of the synthesized product .
Orphenadrine hydrochloride undergoes various chemical reactions, primarily involving nucleophilic substitutions and hydrolysis under different conditions. Notably, it can react with strong acids or bases, leading to the formation of degradation products.
Forced degradation studies have shown that orphenadrine can degrade under acidic, basic, oxidative, and photolytic conditions. For instance, exposure to strong acids may lead to hydrolytic cleavage of the ether linkages within its structure, resulting in inactive metabolites .
The mechanism of action for orphenadrine hydrochloride involves antagonism at muscarinic acetylcholine receptors. By blocking these receptors, orphenadrine reduces involuntary muscle contractions and alleviates symptoms associated with muscle spasms.
Research indicates that orphenadrine also exhibits non-competitive antagonistic properties at N-methyl-D-aspartate receptors, which may contribute to its analgesic effects. This dual action makes it effective in treating conditions like muscle spasticity and pain management .
These properties are crucial for determining appropriate formulation strategies for pharmaceutical applications .
Orphenadrine hydrochloride is primarily utilized in clinical settings for:
Additionally, ongoing research continues to investigate its potential applications in other therapeutic areas due to its unique pharmacological profile .
Orphenadrine hydrochloride, first synthesized in the late 1940s, originated from structural modifications of the antihistamine diphenhydramine. George Rieveschl and his team at Parke-Davis developed it by introducing a methyl group at the ortho position of one phenyl ring in diphenhydramine’s benzhydryl scaffold. This minor alteration significantly altered its pharmacological profile, enhancing muscle relaxant properties while reducing sedative effects [1] [4]. Early industrial synthesis involved the reaction of 2-methylbenzhydryl chloride with dimethylaminoethanol under basic conditions, yielding racemic orphenadrine free base, which was subsequently converted to the hydrochloride salt [4] [9].
By the 1950s, alternative pathways emerged, including the HI/Red Phosphorus (Red P) reduction of ephedrine derivatives. This method, adapted from amphetamine synthesis, used hydroiodic acid (HI) as a reducing agent with red phosphorus catalysis. The reaction proceeded via an iodoephedrine intermediate, undergoing reductive dehydroxylation to form orphenadrine’s backbone [3]. However, this route faced limitations due to safety hazards (e.g., phosphine gas generation) and low stereoselectivity [3] [6]. Modern approaches employ catalytic hydrogenation or borane reduction for improved safety and yield optimization [6].
Table 1: Key Milestones in Orphenadrine Hydrochloride Synthesis
Year | Synthetic Method | Key Innovation | Limitations |
---|---|---|---|
1940s | Alkylation of dimethylaminoethanol | Structural modification of diphenhydramine | Low yield (~40%) |
1950s | HI/Red P reduction | Adaptation from amphetamine chemistry | Hazardous byproducts, poor stereocontrol |
1980s | Catalytic hydrogenation | Safer reduction of ketone intermediates | Requires specialized catalysts |
2000s | Enantioselective reductive amination | Chiral catalyst for stereocontrol | High production costs |
Structural optimization efforts focused on enhancing muscarinic receptor affinity while minimizing blood-brain barrier penetration. Analogues with quaternary ammonium groups demonstrated reduced CNS side effects but poor oral bioavailability, confining their utility to injectable formulations [1] [5].
Orphenadrine hydrochloride contains a chiral center at the benzhydryl carbon atom, existing as R-(+) and S-(-) enantiomers. Early commercial synthesis produced the racemic mixture due to negligible differences in anticholinergic activity between enantiomers in animal models [1] [9]. Nevertheless, stereoselective synthesis gained attention when pharmacological studies revealed enantioselective binding to neuronal receptors. The S-enantiomer exhibits 2-3 fold higher affinity for NMDA receptors (Ki = 4.8 µM) than the R-form (Ki = 11.2 µM), impacting its potential neuroprotective effects [1] [6].
Enantioselective routes employ:
Solid-state analysis via X-ray crystallography confirms that orphenadrine hydrochloride adopts a gauche conformation around the aminoethoxy chain. This orientation maximizes intramolecular interactions between the ammonium group and the ether oxygen, stabilizing crystal packing. Notably, this conformation differs from diphenhydramine’s extended structure, explaining orphenadrine’s enhanced rigidity and receptor selectivity [6] [9].
Table 2: Pharmacological Properties of Orphenadrine Enantiomers
Enantiomer | Muscarinic Receptor IC₅₀ (µM) | NMDA Receptor Ki (µM) | Relative Potency |
---|---|---|---|
R-(+) | 3.1 | 11.2 | 1.0 (reference) |
S-(-) | 2.9 | 4.8 | 1.7 |
Racemate | 3.0 | 6.0 | 1.3 |
Despite insights into enantioselective activity, clinical formulations retain the racemate due to complex metabolism. Hepatic demethylation generates N-desmethyl orphenadrine, another chiral metabolite with distinct pharmacology, complicating therapeutic outcomes of pure enantiomers [1] [8].
Traditional orphenadrine synthesis faces environmental challenges, including:
Modern green strategies address these issues through:Solvent Optimization: Replacement of dichloromethane (DCM) in extraction steps with ethyl acetate or cyclopentyl methyl ether (CPME). CPME offers superior biodegradability and lower toxicity while maintaining high extraction yields (>92%) [6].Catalysis Innovations:
Waste Reduction:
Life-cycle assessments demonstrate that integrated green protocols reduce the process mass intensity (PMI) by 65% and carbon footprint by 42% compared to classical routes. Future directions include enzymatic C-N bond formation and solar photoredox catalysis to further enhance sustainability [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7